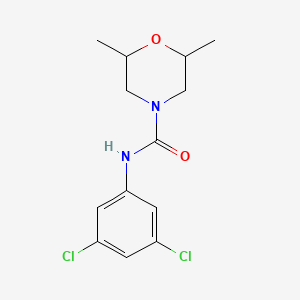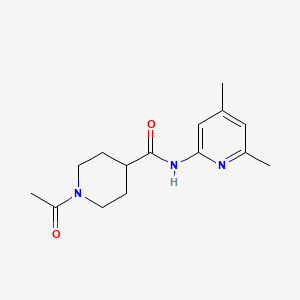
N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide, also known as A-967079, is a selective antagonist of the transient receptor potential V1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by noxious heat, protons, and capsaicin. The TRPV1 channel is expressed in nociceptive neurons, and its activation leads to pain perception. A-967079 has been widely studied for its potential therapeutic applications in pain management.
作用機序
N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide acts as a competitive antagonist of the TRPV1 channel. It binds to the channel and prevents its activation by noxious stimuli, such as heat, protons, and capsaicin. This leads to a reduction in pain perception.
Biochemical and Physiological Effects:
This compound has been found to have minimal off-target effects on other ion channels and receptors. It does not affect the activity of other TRP channels, such as TRPV2 and TRPA1. This compound has also been found to have no effect on the cardiovascular system or respiratory function.
実験室実験の利点と制限
N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide has several advantages for use in lab experiments. It is highly selective for TRPV1 channels, which allows for specific targeting of these channels. It also has minimal off-target effects, which reduces the risk of confounding results. However, this compound has some limitations. It has a relatively short half-life, which may limit its effectiveness in long-term experiments. It is also not effective in reducing pain caused by mechanical stimuli, which may limit its usefulness in certain types of pain research.
将来の方向性
There are several potential future directions for research on N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide. One area of interest is the development of more potent and selective TRPV1 antagonists. Another area of interest is the investigation of the role of TRPV1 channels in other physiological processes, such as inflammation and immune function. Additionally, research could be conducted to investigate the potential use of this compound in combination with other pain management therapies, such as opioids and non-steroidal anti-inflammatory drugs. Finally, further studies could be conducted to investigate the long-term safety and efficacy of this compound in humans.
合成法
The synthesis of N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide involves the reaction of 3,5-dichloroaniline with 2,6-dimethylmorpholine-4-carboxylic acid chloride in the presence of triethylamine. The resulting intermediate is then treated with sodium hydroxide to yield this compound.
科学的研究の応用
N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarboxamide has been extensively studied for its potential therapeutic applications in pain management. It has been shown to be highly selective for TRPV1 channels, with minimal off-target effects. This compound has been found to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. It has also been shown to be effective in reducing thermal hyperalgesia and mechanical allodynia, which are common symptoms of chronic pain.
特性
IUPAC Name |
N-(3,5-dichlorophenyl)-2,6-dimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2/c1-8-6-17(7-9(2)19-8)13(18)16-12-4-10(14)3-11(15)5-12/h3-5,8-9H,6-7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJBNXFAEBXULF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-{[(2-furylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5351783.png)


![ethyl 2-[5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5351807.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5351811.png)
![3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B5351813.png)
![5-isopropyl-N-(1H-tetrazol-5-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5351820.png)
![4-(2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-1-hydroxyethyl)phenol](/img/structure/B5351824.png)
![4-[(5-ethyl-2-methylpyrimidin-4-yl)amino]-1-(1-naphthylmethyl)pyrrolidin-2-one](/img/structure/B5351827.png)

![3,5-dimethyl-1-[3-(4-nitrophenyl)acryloyl]-1H-pyrazole](/img/structure/B5351863.png)
![N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5351865.png)
![ethyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5351867.png)
![N-methyl-1-propyl-N-[1-(2-thienyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5351869.png)